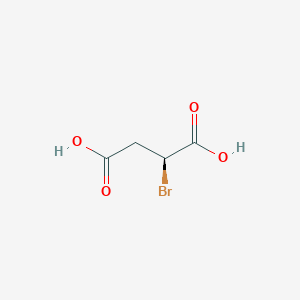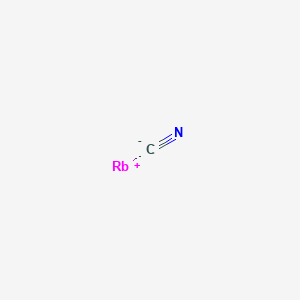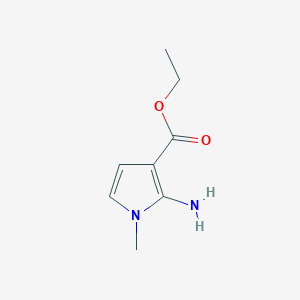
Z-Ala-Ser methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Ala-Ser methyl ester is a dipeptide derivative composed of N-benzyloxycarbonyl-L-alanine and L-serine methyl ester. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. Its molecular weight is 324.33 g/mol, and it is typically found as a white to off-white powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ser methyl ester involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group of L-serine with methanol. The general steps are as follows:
Protection of L-Alanine: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Esterification of L-Serine: The carboxyl group of L-serine is esterified using methanol and an acid catalyst like hydrochloric acid.
Coupling Reaction: The protected L-alanine and esterified L-serine are coupled using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can enhance efficiency and yield .
Types of Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the serine residue.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Formation of N-benzyloxycarbonyl-L-alanine and L-serine.
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced derivatives of the alanine or serine residues.
Wissenschaftliche Forschungsanwendungen
Z-Ala-Ser methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Z-Ala-Ser methyl ester primarily involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another, facilitated by coupling agents. This compound can also interact with enzymes and proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Z-Ala-Gly methyl ester: Similar structure but with glycine instead of serine.
Z-Ala-Leu methyl ester: Contains leucine instead of serine.
Z-Ala-Val methyl ester: Contains valine instead of serine.
Uniqueness: Z-Ala-Ser methyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .
Eigenschaften
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVXGMLTOPUJTE-JQWIXIFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426752 |
Source


|
| Record name | Z-Ala-Ser methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-34-8 |
Source


|
| Record name | Z-Ala-Ser methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)












